OPB-31121 is a novel compound identified as an inhibitor of the signal transducer and activator of transcription 3 (STAT3). This compound has shown significant antitumor effects, particularly against hematological malignancies such as multiple myeloma, Burkitt lymphoma, and certain types of leukemia characterized by specific oncogenic mutations (BCR–ABL, FLT3/ITD, and JAK2 V617F) . The development of OPB-31121 was spearheaded by Otsuka Pharmaceutical Co., Ltd., which recognized its potential in inhibiting tumor cell growth through selective interference with the STAT signaling pathway.
OPB-31121 is classified as a small molecule inhibitor targeting the STAT3 protein. This classification places it within a broader category of targeted cancer therapies aimed at disrupting specific signaling pathways that contribute to tumor growth and survival. The compound is currently undergoing clinical evaluation in phase I/II trials for advanced solid tumors .
The synthesis of OPB-31121 involves a series of organic reactions designed to construct the compound's unique molecular framework. While specific synthetic routes are proprietary, general methodologies for similar compounds typically include:
The exact synthetic pathway for OPB-31121 has not been publicly detailed in available literature, but its development follows established principles in medicinal chemistry.
OPB-31121's molecular structure features a complex arrangement that enables its interaction with the STAT3 protein. Although detailed structural data is not extensively published, computational studies suggest that OPB-31121 binds specifically to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent activation .
Key structural attributes include:
OPB-31121 primarily functions through its ability to inhibit STAT3 phosphorylation without affecting upstream kinases such as Janus kinases (JAKs). This selectivity is crucial as it minimizes off-target effects commonly associated with broader kinase inhibitors .
Key reactions include:
The mechanism by which OPB-31121 exerts its antitumor effects involves several steps:
Studies indicate that OPB-31121 effectively induces apoptosis in cancer cells reliant on active STAT3 signaling .
OPB-31121 exhibits several notable physical and chemical properties:
These properties are essential for its development as a therapeutic agent.
OPB-31121's primary application lies in oncology as a targeted therapy for cancers associated with aberrant STAT3 signaling. Its potential uses include:
Ongoing clinical trials aim to establish its efficacy and safety profile across various cancer types .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: